2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid
Description
2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid is a synthetic organic compound featuring an acetic acid backbone substituted with a formamido group attached to a 2-(trifluoromethyl)phenyl ring. This compound is of interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the –CF₃ group, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)7-4-2-1-3-6(7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMKIQQGWGHTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid typically involves the reaction of 2-(trifluoromethyl)aniline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or water.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique chemical structure.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The formamido group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Formamido Acetic Acid Derivatives
Key Observations:
Thiophene derivatives (e.g., ) introduce sulfur’s polarizable electron cloud, which may enhance π-stacking interactions in crystal packing or biological targets.
Hydrogen Bonding and Solubility: The N-methyl group in reduces hydrogen bonding capability compared to the parent formamido group, likely decreasing aqueous solubility but improving membrane permeability . Sulfonamide-containing analogs (e.g., ) exhibit stronger hydrogen-bonding networks due to the –SO₂NH– moiety, as noted in studies on hydrogen-bonding patterns .
Crystallographic Insights :
- Structural validation tools like SHELXL (used in ) are critical for determining bond lengths and angles in such compounds. For example, the 2-iodobenzenesulfonamido analog shows bond parameters consistent with typical sulfonamide-carboxylic acid interactions, suggesting similar methodologies could apply to the target compound.
Biological Activity
2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid, also known as a trifluoromethyl-substituted amino acid, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C11H10F3N1O2
- Molecular Weight: 251.20 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials to introduce the trifluoromethyl group and the formamido moiety. Various synthetic routes have been explored, emphasizing the need for efficient and environmentally friendly methods.
Anticancer Activity
Recent studies have highlighted the anticancer potential of trifluoromethyl-substituted compounds, including derivatives similar to this compound. For instance, a series of isoxazole-based compounds with trifluoromethyl groups demonstrated significant activity against human cancer cell lines such as MCF-7 and PC-3. One compound exhibited an IC50 value of 2.63 μM, indicating potent anticancer effects, which were attributed to the presence of the trifluoromethyl moiety that enhances bioactivity compared to non-substituted analogs .
Antimicrobial Activity
The antimicrobial properties of trifluoromethyl-substituted compounds have also been investigated. For example, compounds with similar functional groups showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). One derivative demonstrated a minimum inhibitory concentration (MIC) as low as 0.031–0.062 µg/mL against multiple strains, suggesting that such compounds could serve as effective alternatives to existing antibiotics .
Study 1: Anticancer Evaluation
A study focused on a series of trifluoromethylated isoxazoles reported that compound 2g significantly inhibited cell proliferation in MCF-7 cells with an IC50 of 2.63 μM. Mechanistic studies indicated that this compound induced apoptosis through cell cycle arrest and nuclear staining analysis, confirming its potential as an anticancer agent .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various trifluoromethyl-substituted salicylanilide derivatives. Among these, compound 22 exhibited remarkable activity against MRSA strains with an MIC comparable to vancomycin, highlighting its potential for further development in treating multidrug-resistant bacterial infections .
Data Tables
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Isoxazole 2g | Structure | 2.63 | MCF-7 (Breast Cancer) |
| Salicylanilide 22 | Structure | 0.031–0.062 | MRSA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
